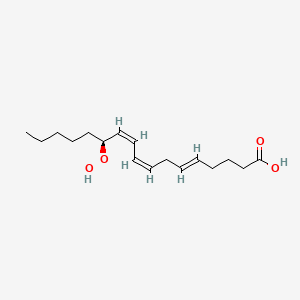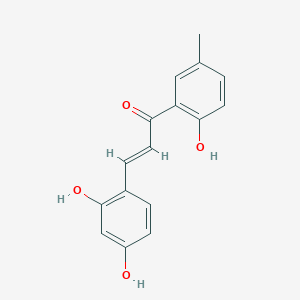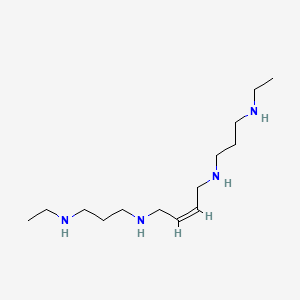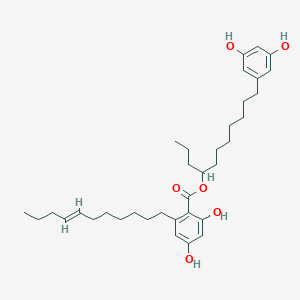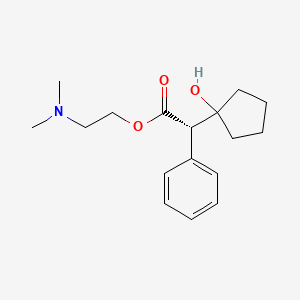
Thiaminium carboxylate betaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiaminium carboxylate betaine is conjugate base of thiamine(1+) carboxylic acid. It is a conjugate base of a thiamine(1+) carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1. Hydration and Aggregation Properties
Thiaminium carboxylate betaine exhibits notable hydration and aggregation properties, which are of interest in medical and pharmaceutical industries. A study by Di Gioacchino et al. (2020) demonstrated the amphiphilic character of betaine, revealing how its carboxyl group forms hydrogen bonds with water, influencing its potential pharmaceutical applications (Di Gioacchino, Bruni, & Ricci, 2020).
2. Hepatoprotective Effects
Betaine has been researched for its hepatoprotective properties. Heidari et al. (2018) explored betaine's protective effects in animal models of hepatic injury, highlighting its antioxidative properties and ability to regulate liver mitochondria (Heidari et al., 2018).
3. Neurochemical Actions
The neurochemical and pharmacological actions of betaine on brain benzodiazepine receptors were explored by Cain et al. (1982), suggesting its potential application in neurological disorders (Cain et al., 1982).
4. Electrochemical Sensing Applications
Betaine's application in electrochemical sensing was highlighted in a study by Wu et al. (2018), focusing on its use in the sensitive determination of nitrophenol isomers (Wu et al., 2018).
5. Complex Formation
Research by Hadjiliadis et al. (1983) and Marzotto et al. (1973) examined the complex formation of thiaminium carboxylate betaine with heavy metals, contributing to the understanding of its chemical behavior in various environments (Hadjiliadis, Yannopoulos, & Bau, 1983); (Marzotto, Bandoli, Clemente, Benetollo, & Galzigna, 1973).
6. Nutritional and Physiological Functions
Betaine's role in nutrition and physiology has been extensively studied. Eklund et al. (2005) summarized its potential functions as a feed additive in livestock production, emphasizing its properties as an osmoprotectant and methyl group donor (Eklund, Bauer, Wamatu, & Mosenthin, 2005).
7. Determining Solvent Polarity
Reichardt (2005) utilized betaine dyes to empirically determine the polarity of ionic liquids, showcasing its application in the field of green chemistry (Reichardt, 2005).
8. Plant Stress Resistance
Ashraf and Foolad (2007) discussed the roles of betaine in improving plant abiotic stress resistance, highlighting its importance in osmotic adjustment under environmental stresses (Ashraf & Foolad, 2007).
Eigenschaften
Molekularformel |
C12H14N4O2S |
|---|---|
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetate |
InChI |
InChI=1S/C12H14N4O2S/c1-7-10(3-11(17)18)19-6-16(7)5-9-4-14-8(2)15-12(9)13/h4,6H,3,5H2,1-2H3,(H2-,13,14,15,17,18) |
InChI-Schlüssel |
QNGQHEBFAUOYHC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)[O-] |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



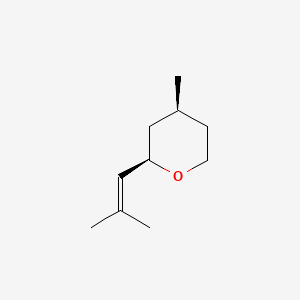
![[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate](/img/no-structure.png)


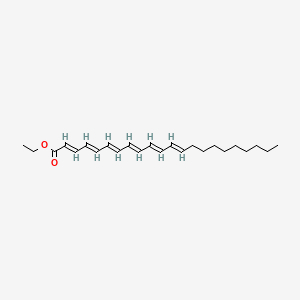
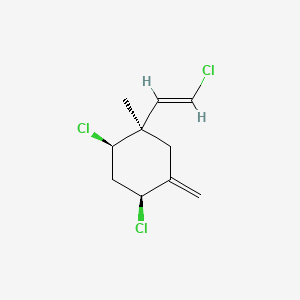
![7-[(E)-5-[(1S,3R)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one](/img/structure/B1239168.png)
